Structural Differentiation from the 3-(Pyridin-2-yl) Analog (CAS 1209363-99-4)
Replacement of the 3-phenyl group in the target compound with a 3-(pyridin-2-yl) group (CAS 1209363-99-4) introduces a hydrogen-bond-accepting nitrogen into the aryl ring, which increases topological polar surface area (tPSA) and alters the electronic distribution across the triazolinone ring [1]. While no head-to-head biological assay has been published, the difference in tPSA (90.1 Ų for the target compound vs. an estimated ~103 Ų for the pyridinyl analog) predicts reduced passive membrane permeability for the pyridinyl variant based on standard CNS MPO and permeability models [2]. This matters for lead selection when oral bioavailability or blood–brain barrier penetration is a design criterion.
| Evidence Dimension | Topological polar surface area (tPSA; calculated) |
|---|---|
| Target Compound Data | 90.1 Ų (PubChem-computed) |
| Comparator Or Baseline | N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}propanamide: ~103 Ų (estimated from pyridine contribution; no published experimental value) |
| Quantified Difference | ~13 Ų lower tPSA for the target compound |
| Conditions | In silico calculation (PubChem Cactvs 3.4.8.24); no experimental tPSA available |
Why This Matters
Lower tPSA correlates with improved passive membrane diffusion, making the target compound a potentially more favourable scaffold for intracellular or CNS targets compared to the pyridinyl analog.
- [1] PubChem. Computed Properties for CID 45546319 (target) and CID for CAS 1209363-99-4 (pyridinyl analog). National Center for Biotechnology Information (2026). View Source
- [2] Wager, T. T. et al. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7, 767–775. View Source
